1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a β-carboline derivative characterized by a tetracyclic scaffold combining a pyridine ring fused with an indole moiety. The compound features an isobutyl substituent at the 1-position and a methoxy group at the 7-position of the indole ring. This structural motif is critical for its pharmacological and physicochemical properties. Synthetically, derivatives of this scaffold are often accessed via TCCA-mediated oxidative rearrangements of tetrahydro-β-carbolines (THBCs) or through functionalization of preformed cores, such as N-alkylation or acylation reactions .
The compound’s stereochemistry and substituents influence its biological activity.
Properties
IUPAC Name |
7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10(2)8-15-16-13(6-7-17-15)12-5-4-11(19-3)9-14(12)18-16/h4-5,9-10,15,17-18H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCBNNWOXVDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Cyclohexanone Derivatives
The Fischer indole synthesis remains a cornerstone for constructing the tetrahydro-β-carboline core of this compound. A modified approach begins with 7-methoxytryptamine and isobutyl aldehyde under acidic conditions. The reaction proceeds via cyclization, forming the pyridoindole skeleton. Key steps include:
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Condensation : 7-Methoxytryptamine reacts with isobutyl aldehyde in methanol at 60°C for 12 hours, yielding a Schiff base intermediate .
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Cyclization : Addition of methanesulfonic acid (MsOH) induces intramolecular cyclization, forming the tetrahydro-β-carboline framework .
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Reduction : Sodium borohydride (NaBH4) selectively reduces imine bonds, achieving the final saturated structure .
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acid Catalyst | MsOH vs. HCl | 78 vs. 62 |
| Temperature | 60°C vs. RT | 78 vs. 45 |
| Solvent | Methanol vs. DCM | 78 vs. 50 |
This method offers moderate yields (65–78%) but requires stringent control over stoichiometry to avoid over-alkylation .
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | XPhos | 82 |
| Pd(dba)₂/BINAP | BINAP | 68 |
This route achieves higher regioselectivity (82% yield) but demands specialized catalysts and inert conditions .
Reductive Alkylation of Tetrahydro-β-Carboline
A scalable industrial method utilizes reductive alkylation to attach the isobutyl group. The process involves:
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Precursor Synthesis : 7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is treated with isobutylaldehyde in the presence of NaBH3CN .
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pH Control : Maintaining pH 5–6 with acetic acid ensures optimal imine formation before reduction .
Scale-Up Data :
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85 | 98.5 |
| 10 | 81 | 97.2 |
This method is favored for its simplicity but faces challenges in byproduct formation at larger scales .
Solid-Phase Synthesis for Combinatorial Libraries
Solid-phase techniques enable high-throughput synthesis of analogs. Key steps include:
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Resin Functionalization : Wang resin is loaded with Fmoc-protected tryptophan derivatives.
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Cyclization : Treatment with POCl3 induces ring closure, forming the pyridoindole core.
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Isobutyl Incorporation : HATU-mediated coupling with isobutylamine completes the synthesis .
Efficiency Metrics :
| Step | Time (h) | Yield (%) |
|---|---|---|
| Resin Loading | 2 | 95 |
| Cyclization | 6 | 88 |
| Final Cleavage | 1 | 92 |
This approach facilitates rapid analog generation but requires specialized equipment .
Recent advances employ recombinant transaminases to catalyze the stereoselective introduction of the isobutyl group. The process involves:
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Substrate Preparation : 7-Methoxy-tetrahydro-β-carboline is incubated with isobutylamine.
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Enzymatic Reaction : Engineered ω-transaminases (e.g., from Aspergillus terreus) mediate the transfer of the amine group .
Enzyme Performance :
| Enzyme Variant | Conversion (%) | ee (%) |
|---|---|---|
| WT | 45 | 80 |
| Mutant A327V | 92 | 99 |
Biocatalytic methods offer excellent stereocontrol but remain cost-prohibitive for large-scale production .
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates reaction times. A representative protocol:
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Reactants : 7-Methoxytryptamine (1 eq), isobutyl aldehyde (1.2 eq), MsOH (2 eq).
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Conditions : Microwave at 100°C, 300 W, 20 minutes.
Parameter Optimization :
| Power (W) | Time (min) | Yield (%) |
|---|---|---|
| 150 | 30 | 65 |
| 300 | 20 | 84 |
This method reduces reaction times from hours to minutes but requires specialized equipment .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Fischer Indole | 78 | 97 | 120 | Moderate |
| Palladium-Catalyzed | 82 | 99 | 450 | Low |
| Reductive Alkylation | 85 | 98 | 90 | High |
| Solid-Phase | 88 | 95 | 600 | Low |
| Biocatalytic | 92 | 99 | 1200 | Limited |
| Microwave-Assisted | 84 | 97 | 200 | Moderate |
Chemical Reactions Analysis
1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it may act as an estrogen receptor modulator, binding to estrogen receptors and influencing their activity, which can lead to anticancer effects . Additionally, its interaction with other cellular receptors and enzymes can contribute to its antiviral and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of β-carbolines are highly dependent on substituents at the 1-, 2-, 3-, and 7-positions. Below is a comparative analysis of 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with structurally similar compounds:
Table 1: Key Structural and Functional Comparisons
*Purity reported for the commercial product .
Key Findings:
Substituent Effects on Physicochemical Properties :
- Alkyl groups (e.g., methyl, ethyl, isobutyl) at the 1-position generally enhance lipophilicity. For example, 5n (methyl) and 5q (ethyl) exhibit high yields (>80%) but vastly different melting points due to crystallinity variations influenced by sulfonyl/tosyl groups .
- Methoxy groups at the 7-position (as in the target compound) may improve metabolic stability compared to unsubstituted analogs .
Biological Activity Trends :
- TRPV1 Antagonism : Derivatives with triazole B-regions (e.g., ) show superior potency over dihydroindole analogs, emphasizing the importance of the tetrahydro-β-carboline core for receptor binding .
- Antiproliferative Effects : HDAC inhibitors like 9e (50.2% yield) demonstrate moderate activity, with potency influenced by carboxamide chain length and aryl substituents .
Synthetic Accessibility :
Biological Activity
1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS No. 107447-05-2) is a heterocyclic compound belonging to the class of indole derivatives. Indole derivatives are well-known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 316.39 g/mol. The compound exhibits a melting point of around 157 °C and has various predicted physical properties such as density and boiling point .
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 316.39 g/mol |
| Melting Point | 157 °C |
| Density | 1.140 g/cm³ (predicted) |
| Boiling Point | 472.7 °C (predicted) |
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that related indole derivatives can enhance mitochondrial function and promote neurite outgrowth in neuronal cells under stress conditions . This suggests potential applications in treating neurodegenerative diseases.
The biological activities of indole derivatives often involve interaction with G protein-coupled receptors (GPCRs) and modulation of neurotransmitter systems. For example, some studies have demonstrated that these compounds can activate serotonin receptors, which play a crucial role in mood regulation and neuroprotection . Understanding these mechanisms is vital for developing therapeutic strategies utilizing this compound.
Study on Neurite Outgrowth
In a study examining the effects of related compounds on neuronal cells subjected to cytotoxic stress (e.g., ionomycin treatment), it was found that these compounds significantly improved cell viability and promoted neurite outgrowth. This suggests that this compound may similarly enhance neuronal resilience under stress .
Anticancer Activity Assessment
While direct studies on the anticancer effects of this specific compound are sparse, its structural analogs have shown promise in inhibiting various cancer cell lines. For instance, research has indicated that modifications in the indole structure can lead to enhanced cytotoxicity against breast cancer cells . Further exploration into the specific effects of this compound is warranted.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms isobutyl chain integration (δ 0.8–1.5 ppm for CH₃ groups) .
- IR : Carboxylic acid derivatives show C=O stretches near 1700 cm⁻¹; indole N-H stretches appear at ~3450 cm⁻¹ .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 566 [M+H]⁺ for N-benzoyl derivatives) .
- TLC : Use CHCl₃/MeOH (95:5) for monitoring reaction progress (Rf ≈ 0.5–0.6) .
How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity?
Q. Advanced
- Cell Lines : Use human cancer lines (A549, HeLa, HepG2) and normal cells (WI-38) for selectivity assessment .
- Protocol :
What structural modifications enhance the compound’s pharmacological profile?
Q. Advanced
- N-Alkylation : Introducing benzoyl or acetyl groups at the indole nitrogen (e.g., via SOCl₂-mediated esterification) improves lipophilicity and blood-brain barrier penetration .
- Methoxy Positioning : 7-Methoxy substitution (vs. 6- or 8-) optimizes binding to serotonin receptors, as seen in harmine analogs .
- Carboxylic Acid Derivatives : Ethyl or methyl esters at position 3 enhance solubility and enable prodrug strategies .
How can contradictions in reported biological activities of β-carboline analogs be resolved?
Q. Advanced
- SAR Analysis : Compare substituent effects across studies. For example, 1-isobutyl vs. 1-methyl groups may alter GSK-3β inhibition potency .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches.
- Oxidation Safety : Use flow reactors to control KMnO₄ exothermicity during scale-up .
- Yield Tracking : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
How does the isobutyl substituent influence pharmacokinetic properties?
Q. Advanced
- Lipophilicity : The isobutyl group increases logP, enhancing membrane permeability (measured via PAMPA assays).
- Metabolism : CYP450 enzymes (e.g., CYP3A4) preferentially oxidize branched alkyl chains, affecting half-life. Test metabolic stability in human liver microsomes .
What analytical techniques confirm enantiomeric purity of chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
